molecular formula C8H13ClO3 B13683905 1-Chloroethyl cyclopentyl carbonate CAS No. 50893-54-4

1-Chloroethyl cyclopentyl carbonate

Cat. No.: B13683905
CAS No.: 50893-54-4
M. Wt: 192.64 g/mol
InChI Key: CINNLCXQXOLFSC-UHFFFAOYSA-N
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Description

1-Chloroethyl cyclopentyl carbonate is an organic compound with the molecular formula C8H13ClO3 It is a carbonate ester derived from cyclopentanol and 1-chloroethanol

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloroethyl cyclopentyl carbonate can be synthesized through the reaction of cyclopentanol with 1-chloroethanol in the presence of a base such as triethylamine or pyridine. The reaction typically occurs at low temperatures to prevent side reactions and to ensure high yield and purity .

Industrial Production Methods: For industrial production, the process involves the use of trichloromethyl chloroformate and cyclopentanol. The reaction is carried out under controlled conditions, with the addition of triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through distillation under reduced pressure .

Chemical Reactions Analysis

Types of Reactions: 1-Chloroethyl cyclopentyl carbonate undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: In the presence of water, it can hydrolyze to form cyclopentanol and 1-chloroethanol.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

    Acids and Bases: For hydrolysis and other reactions requiring pH control.

    Oxidizing and Reducing Agents: Such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Major Products Formed:

Scientific Research Applications

1-Chloroethyl cyclopentyl carbonate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: It can be used in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Materials Science: It is used in the preparation of polymers and other advanced materials.

    Industrial Applications: It is employed as a solvent and reagent in various industrial processes

Mechanism of Action

The mechanism of action of 1-chloroethyl cyclopentyl carbonate involves the interaction of its functional groups with various molecular targets. The carbonate ester group can undergo nucleophilic attack, leading to the formation of different products. The chlorine atom can also participate in substitution reactions, making the compound versatile in organic synthesis .

Comparison with Similar Compounds

  • 1-Chloroethyl ethyl carbonate
  • 1-Chloroethyl methyl carbonate
  • Cyclopentyl methyl carbonate

Comparison: 1-Chloroethyl cyclopentyl carbonate is unique due to the presence of both a cyclopentyl group and a 1-chloroethyl group. This combination provides distinct reactivity and properties compared to similar compounds. For example, the cyclopentyl group offers steric hindrance, which can influence the compound’s reactivity and stability .

Properties

CAS No.

50893-54-4

Molecular Formula

C8H13ClO3

Molecular Weight

192.64 g/mol

IUPAC Name

1-chloroethyl cyclopentyl carbonate

InChI

InChI=1S/C8H13ClO3/c1-6(9)11-8(10)12-7-4-2-3-5-7/h6-7H,2-5H2,1H3

InChI Key

CINNLCXQXOLFSC-UHFFFAOYSA-N

Canonical SMILES

CC(OC(=O)OC1CCCC1)Cl

Origin of Product

United States

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